molecular formula C10H5FO3 B1601578 7-Fluoro-2-hydroxynaphthalene-1,4-dione CAS No. 58472-36-9

7-Fluoro-2-hydroxynaphthalene-1,4-dione

Cat. No. B1601578
CAS RN: 58472-36-9
M. Wt: 192.14 g/mol
InChI Key: YSMKKMPXFYTUKK-UHFFFAOYSA-N
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Description

7-Fluoro-2-hydroxynaphthalene-1,4-dione, also known as 7-fluoro-2-hydroxy-1,4-naphthoquinone (FHNQ), is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. FHNQ belongs to the class of naphthoquinone derivatives, which are known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties.

Scientific Research Applications

Fluorescent Material Development

  • A study by Dabiri et al. (2011) introduced an efficient one-pot synthesis of fluorescent hydroxyl naphthalene-1,4-dione derivatives. This synthesis was performed through a three-component reaction in water, leading to the creation of compounds that emit green light (546-560 nm) and could potentially be used in the development of new fluorescent materials. The process is noted for its operational simplicity and high yields, suggesting its utility in creating eco-friendly fluorescent tags or markers for various applications (Dabiri, Noroozi Tisseh, & Bazgir, 2011).

Green Chemistry and Synthesis

  • Another research by Shaabani et al. (2015) demonstrated the synthesis of 2-hydroxy-1,4-naphthoquinone derivatives using a three-component reaction catalyzed by nanoporous MCM-41. This method stands out for its clean, environmentally friendly approach, highlighting the synthesis's compatibility with principles of green chemistry. The procedure offers an easy recovery of the catalyst, which is reusable, making it a viable method for synthesizing derivatives of 7-Fluoro-2-hydroxynaphthalene-1,4-dione in an eco-friendly manner (Shaabani, Naimi-Jamal, & Maleki, 2015).

Dye-Sensitized Solar Cells

  • Research by Mohr et al. (2015) focused on the geometries, electronic structures, and electronic absorption of some metal-free dye sensitizers for dye-sensitized solar cells (DSSCs). This study, based on density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations, investigated the potential of 2-hydroxynaphthalene-1,4-dione derivatives as dye sensitizers. Their findings suggest that these compounds could significantly enhance the efficiency of DSSCs by improving the photoinduced electron transfer processes, indicating a promising application of 7-Fluoro-2-hydroxynaphthalene-1,4-dione in renewable energy technologies (Mohr et al., 2015).

Advanced Synthesis Methods

  • The synthesis and reactivity of Lawsone molecules, which share a structural similarity with 7-Fluoro-2-hydroxynaphthalene-1,4-dione, were reviewed by Hamama et al. (2017). Lawsone, or 2-hydroxynaphthalene-1,4-dione, has been found to exhibit significant biological activity and is a component of many dyes and medicinal treatments. This review encapsulates the advancements in synthesis and chemical reactions of lawsone, providing insights into the potential for innovative applications of 7-Fluoro-2-hydroxynaphthalene-1,4-dione in both the pharmaceutical and dye industries (Hamama, Hassanien, & Zoorob, 2017).

properties

IUPAC Name

7-fluoro-4-hydroxynaphthalene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5FO3/c11-5-1-2-6-7(3-5)10(14)9(13)4-8(6)12/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMKKMPXFYTUKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C(=O)C=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50494713
Record name 7-Fluoro-4-hydroxynaphthalene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50494713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-2-hydroxynaphthalene-1,4-dione

CAS RN

58472-36-9
Record name 7-Fluoro-4-hydroxynaphthalene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50494713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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